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molecular formula C5H8O B7822244 3-Methyl-3-buten-2-one CAS No. 54789-11-6

3-Methyl-3-buten-2-one

Cat. No. B7822244
M. Wt: 84.12 g/mol
InChI Key: ZGHFDIIVVIFNPS-UHFFFAOYSA-N
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Patent
US03962148

Procedure details

The procedure of example III was employed on 12 moles of isobutyraldehyde, 11 moles of methyl isopropenyl ketone and 800 ml of 0.8 M aqueous sodium hydroxide solution. After the reaction was completed the aqueous layer was removed. To the residual organic phase was added an equal volume of benzene and a catalytic amount (ca. 5 g) of p-toluenesulfonic acid. The reaction mixture was heated at reflux with concomitant removal of water via a Dean Stark trap. The usual workup and distillation afforded 897 g (59%) of the desired 4,4,6-trimethyl-2-cyclohexenone (II) with physical constants and spectral data identical with that isolated in Example III. Continued distillation afforded no material containing the 5-hydroxy-2,4,4-trimethylcyclohexanone isolated in Example III where the acid treatment step was omitted.
Quantity
12 mol
Type
reactant
Reaction Step One
Quantity
11 mol
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH:2]([CH3:4])[CH3:3].[C:6]([C:9]([CH3:11])=O)([CH3:8])=[CH2:7]>[OH-].[Na+]>[CH3:7][C:6]1([CH3:8])[CH2:3][CH:2]([CH3:4])[C:1](=[O:5])[CH:11]=[CH:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
12 mol
Type
reactant
Smiles
C(C(C)C)=O
Step Two
Name
Quantity
11 mol
Type
reactant
Smiles
C(=C)(C)C(=O)C
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
ADDITION
Type
ADDITION
Details
To the residual organic phase was added an equal volume of benzene
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with concomitant removal of water via a Dean Stark trap
DISTILLATION
Type
DISTILLATION
Details
The usual workup and distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C=CC(C(C1)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 897 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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